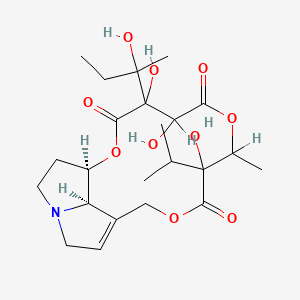![molecular formula C14H13N3 B3038228 (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine CAS No. 817172-48-8](/img/structure/B3038228.png)
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine
Overview
Description
“(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine” is a chemical compound that has been studied for its potential applications in various fields . It is involved in the synthesis of 1,2-diones and has been used in the development of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids .
Synthesis Analysis
The synthesis of “(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine” involves a one-pot protocol that yields good results (32–88%) from 2-phenylimidazo[1,2-a]pyridines and terminal alkynes . A tandem reaction sequence is involved in this method, which includes gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products .Molecular Structure Analysis
The molecular structure of “(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine” is complex and involves several key components. The compound is part of a larger family of imidazo[1,2-a]pyridines, which are known for their diverse bioactivity .Chemical Reactions Analysis
The chemical reactions involving “(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine” are intricate and involve several steps. As mentioned earlier, the synthesis process involves a tandem reaction sequence containing gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products .Scientific Research Applications
Medicinal Chemistry and Pharmacology
(a) Anti-Inflammatory Properties: Imidazo[1,2-a]pyridines exhibit anti-inflammatory effects. Researchers have investigated their potential as anti-inflammatory agents due to their ability to modulate inflammatory pathways .
(b) Antiviral Activity: These compounds have demonstrated antiviral properties against various viruses, including herpes and HIV. Their unique structure makes them promising candidates for drug development .
© Antiprotozoal Agents: Imidazo[1,2-a]pyridines have been explored as antiprotozoal agents. They show activity against protozoan parasites, making them relevant for combating diseases like malaria and leishmaniasis .
(d) Antiulcer and Gastroprotective Effects: Studies suggest that imidazo[1,2-a]pyridines possess gastroprotective properties, potentially aiding in the treatment of ulcers and related gastrointestinal conditions .
Synthetic Transformations
Imidazo[1,2-a]pyridines serve as versatile intermediates for synthetic transformations. Researchers have employed various methods to synthesize substituted imidazo[1,2-a]pyridines, including:
Luminescent Dyes
A series of solid-state luminescent dyes based on 2-phenylimidazo[1,2-a]pyridine (PIP) has been developed. These dyes exhibit a wide range of emitting colors, from blue to red. For example, 2′-methoxy PIP shows blue luminescence, while 2′-hydroxy PIP exhibits emission with a large Stokes shift .
COX-2 Inhibitors
Novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine compounds have been synthesized as COX-2 inhibitors. These compounds hold promise for managing inflammation-related conditions .
Future Directions
Mechanism of Action
Target of Action
These include antiviral , antiulcer , antibacterial , anticancer , antifungal , and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors , calcium channel blockers , and GABA A receptor modulators .
Mode of Action
Related imidazo[1,2-a]pyridines have been shown to interact with their targets in various ways, such as inhibiting cyclin-dependent kinases, blocking calcium channels, and modulating gaba a receptors .
Biochemical Pathways
For instance, they can cause nuclear DNA damage and induce mutagenesis .
Pharmacokinetics
The synthesis of related imidazo[1,2-a]pyridines has been reported to be reasonably fast, very clean, high yielding, and environmentally benign .
Result of Action
Related imidazo[1,2-a]pyridines have been shown to cause nuclear dna damage and induce mutagenesis .
Action Environment
The synthesis of related imidazo[1,2-a]pyridines has been reported to be solvent- and catalyst-free, suggesting that these compounds can be synthesized under a variety of environmental conditions .
properties
IUPAC Name |
(2-phenylimidazo[1,2-a]pyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-10-12-14(11-6-2-1-3-7-11)16-13-8-4-5-9-17(12)13/h1-9H,10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBNQOWCYPKJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol, 9CI; (3RS,6RS)-form, 3-O-Ac](/img/structure/B3038145.png)


![5,7-Dibromobenzo[d]thiazol-6-amine](/img/structure/B3038149.png)








![3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B3038165.png)
